WAY-207024 Retains Functional Rat GnRH Receptor Affinity Unlike Clinical-Stage Antagonists Elagolix and Relugolix
WAY-207024 dihydrochloride demonstrates a human:rat GnRH receptor IC50 ratio of approximately 1:6 (12 nM human vs. 71 nM rat), representing substantially preserved cross-species activity relative to clinically advanced GnRH antagonists [1]. By comparison, elagolix exhibits a Ki of 0.9 nM at human GnRH-R versus 4.4 µM at rat GnRH-R, corresponding to a >4,800-fold selectivity gap that precludes meaningful pharmacological assessment in standard rodent models [2]. Relugolix shows even greater species divergence, with an IC50 of 0.33 nM at human GnRH-R compared to 9,800 nM at the rat ortholog—a selectivity ratio exceeding 29,000-fold [3]. WAY-207024 therefore occupies a distinct procurement niche as one of the few non-peptide GnRH antagonists with sufficient rat receptor engagement to enable preclinical HPG axis studies in the most widely used laboratory species.
| Evidence Dimension | GnRH receptor antagonist potency across species (human vs. rat) |
|---|---|
| Target Compound Data | Human GnRH IC50 = 12 nM; Rat GnRH IC50 = 71 nM; Selectivity ratio (rat/human) ≈ 5.9 |
| Comparator Or Baseline | Elagolix: Human Ki = 0.9 nM, Rat Ki = 4,400 nM (ratio ≈ 4,889); Relugolix: Human IC50 = 0.33 nM, Rat IC50 = 9,800 nM (ratio ≈ 29,697) |
| Quantified Difference | WAY-207024 shows >800-fold lower species selectivity gap than elagolix and >5,000-fold lower than relugolix, based on rat/human potency ratios. |
| Conditions | In vitro radioligand binding and functional IP accumulation assays using recombinant human and rat GnRH receptors expressed in heterologous cell systems [1] [2] [3]. |
Why This Matters
For laboratories conducting mechanistic HPG axis studies or testing GnRH antagonists in rat disease models, WAY-207024 is among the limited set of non-peptide antagonists with validated rodent receptor engagement, whereas elagolix and relugolix are effectively inactive at rat GnRH-R and cannot substitute.
- [1] Pelletier JC, et al. J Med Chem. 2009;52(7):2148-2152. (WAY-207024: human IC50 = 12 nM, rat IC50 = 71 nM). View Source
- [2] Chen C, et al. Discovery of sodium R-4-... (elagolix), a potent and orally available nonpeptide antagonist of the human GnRH receptor. J Med Chem. 2008;51(23):7478-7485. (Elagolix Ki: human 0.9 nM, rat 4.4 µM). View Source
- [3] Miwa K, et al. ACS Med Chem Lett. 2011;2(8):598-602. (Relugolix IC50: human 0.33 nM, rat 9,800 nM). View Source
